Tetraethoxygermane

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Tetraethoxygermane (CAS 1465-55-0), also known as germanium(IV) ethoxide or tetraethyl orthogermanate, is an organogermanium compound with the molecular formula Ge(OC₂H₅)₄ and a molecular weight of 252.88 g/mol. It is a clear, colorless liquid at room temperature with a melting point of -72°C and a boiling point of 185-186°C.

Molecular Formula C8H20GeO4
Molecular Weight 253
CAS No. 1465-55-0
Cat. No. B1148625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethoxygermane
CAS1465-55-0
Molecular FormulaC8H20GeO4
Molecular Weight253
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethoxygermane (CAS 1465-55-0) Procurement Guide: High-Purity Germanium Ethoxide Precursor for Sol-Gel, CVD, and Optical Fiber Applications


Tetraethoxygermane (CAS 1465-55-0), also known as germanium(IV) ethoxide or tetraethyl orthogermanate, is an organogermanium compound with the molecular formula Ge(OC₂H₅)₄ and a molecular weight of 252.88 g/mol [1]. It is a clear, colorless liquid at room temperature with a melting point of -72°C and a boiling point of 185-186°C [2]. The compound is moisture-sensitive (hydrolytic sensitivity rating of 7: reacts slowly with moisture/water) and soluble in anhydrous alcohol and benzene [3]. As a member of the germanium alkoxide class, it serves primarily as a precursor for germanium-containing materials produced via sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD), enabling fabrication of thin films, coatings, and nanoparticles for applications in transistors, integrated circuits, fiber optics, and infrared optics .

Why Generic Substitution of Tetraethoxygermane (CAS 1465-55-0) Fails in Critical Deposition and Optical Applications


Germanium alkoxides are not interchangeable commodities; their divergent physical properties, reactivity profiles, and purity specifications directly govern process outcomes in semiconductor manufacturing and optical device fabrication. While compounds such as tetramethoxygermane (Ge(OCH₃)₄) and germanium(IV) isopropoxide (Ge(OⁱPr)₄) share the same general class, they exhibit distinct vapor pressures, hydrolysis rates, and thermal decomposition behaviors that critically impact film uniformity, doping precision, and optical clarity [1]. The ethoxy derivative occupies a specific volatility window—more volatile than the bulkier isopropoxide yet less volatile than the methoxide analog—making it uniquely suited for processes where controlled precursor delivery is paramount [2]. Furthermore, the lability of the Ge-O-Ge linkage in germanium oxide networks derived from tetraethoxygermane enables post-synthetic hydrolytic reorganization under mild conditions, a feature not uniformly shared across all alkoxide chain lengths [3]. The evidence presented below quantifies these differentiation dimensions to inform scientifically grounded procurement decisions.

Tetraethoxygermane (CAS 1465-55-0) Quantitative Differentiation Evidence: Head-to-Head Precursor Comparisons


Volatility and Vapor Pressure: Precursor Delivery Optimization in CVD/ALD vs. Tetramethoxygermane

The vapor pressure of tetraethoxygermane was directly compared to tetramethoxygermane (Ge(OCH₃)₄) over the temperature range 259–303 K using a static method, and the data were fit to the Antoine equation [1]. This quantitative comparison establishes the ethoxy derivative's volatility profile, which is intermediate between the more volatile methoxy analog and less volatile isopropoxy analog, enabling precise precursor delivery control in CVD and ALD processes where vapor pressure dictates mass transport and film growth rate [2].

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Physical Property Matrix: Viscosity and Surface Tension Differentiation from In-Class Analogs

Tetraethoxygermane exhibits a viscosity of 1.2 cSt at 25°C and a surface tension of 23.2 mN/m [1]. These values differentiate it from tetramethoxygermane, which has a higher density of 1.325 g/mL at 25°C [2], and from germanium(IV) isopropoxide, which has a density of 1.033 g/mL at 25°C and a refractive index of 1.414 [3]. The ethoxy derivative's intermediate physical property profile influences sol-gel solution rheology, spin-coating uniformity, and capillary behavior during precursor delivery.

Sol-Gel Processing Spin Coating Precursor Handling

Hydrolytic Sensitivity Rating: Controlled Reactivity for Sol-Gel Process Integration

Tetraethoxygermane carries a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) [1]. In direct comparative sol-gel polymerization studies with tetraisopropoxygermanium and methyltriethoxygermanium, the ethoxy derivative's hydrolysis and condensation behavior was characterized, demonstrating that the Ge-O-Ge linkage is labile compared to siloxane bonds, permitting hydrolytic reorganization of germanium oxide networks under relatively mild conditions [2]. When added to tetraethoxysilane (TEOS) sol-gel systems, an ethoxy group of tetraethoxygermane reacts with silanols under ethanol formation, with a reaction rate almost independent of base concentration [3].

Sol-Gel Chemistry Hydrolysis-Condensation Gelation Kinetics

Purity Grade Availability: 99.995% (Metals Basis) for Semiconductor and Optical Applications

Tetraethoxygermane is commercially available in purity grades up to 99.995% (metals basis) . This ultra-high purity grade is specifically marketed for CVD preparation of GeO₂ and as a sol-gel intermediate for optical fibers and photosensitive SiO₂-GeO₂ glasses . In contrast, tetramethoxygermane is typically offered at 99.99% purity , while germanium(IV) isopropoxide is commonly available at 97% purity . The availability of 99.995% grade tetraethoxygermane with impurity specifications including ≤0.01% Si makes it suitable for applications requiring minimal metallic contamination, such as high-k dielectric deposition in advanced semiconductor nodes.

High-Purity Precursors Semiconductor Manufacturing Optical Fiber Fabrication

Film Crystallinity Outcome: Amorphous GeO₂ Deposition from Tetraethoxygermane vs. Polycrystalline from Isopropoxide

In sol-gel derived germanium oxide thin films, the choice of alkoxide precursor dictates the crystallinity of the resulting film. Films deposited from tetraethoxygermane and annealed at 700°C on Si(100) substrates were found to be amorphous by XRD analysis [1]. In contrast, films deposited from germanium isopropoxide (Ge(OⁱPr)₄) and annealed at 800°C exhibited polycrystalline GeO₂ in the hexagonal phase by PXRD [1]. This difference in crystallinity outcome at comparable thermal budgets is a critical differentiation for applications where amorphous films are preferred for their isotropic properties and lack of grain boundary defects.

Thin Film Deposition Sol-Gel Processing Germanium Oxide Films

Tetraethoxygermane (CAS 1465-55-0) Optimal Application Scenarios: Where Procurement Selection Is Evidence-Based


CVD and ALD Precursor for Germanium-Containing Thin Films in Semiconductor Fabrication

Based on direct vapor pressure comparison data with tetramethoxygermane [1], tetraethoxygermane is optimally selected for CVD and ALD processes requiring intermediate volatility for controlled precursor delivery. Its vapor pressure profile enables precise mass transport control in the temperature range 259–303 K, making it suitable for deposition of high-k dielectric layers, gate oxides, and channel materials in advanced semiconductor nodes. The availability of 99.995% (metals basis) purity grade further supports its use in contamination-sensitive semiconductor manufacturing environments where trace metal impurities must be minimized to prevent device performance degradation.

Sol-Gel Intermediate for Optical Fiber Preforms and Photosensitive GeO₂-SiO₂ Glasses

The controlled hydrolytic sensitivity (rating 7) and the ability to yield amorphous GeO₂ films upon annealing at 700°C [2] position tetraethoxygermane as the precursor of choice for optical fiber preform fabrication via sol-gel processing. Its reactivity profile, characterized by ethoxy group reaction with silanols at a base-concentration-independent rate [3], enables reproducible gelation kinetics when co-hydrolyzed with silicon alkoxides. The resulting SiO₂-GeO₂ glasses exhibit photosensitivity suitable for Bragg grating inscription and high-pressure H₂ loading [4], critical for fiber optic sensor and telecommunications component manufacturing.

Germania-Silica Sol-Gel Monoliths for Chromatographic Stationary Phases

Patented technology (US Patent 8,603,833) specifically claims germania-silica-based sol-gel monoliths formed from tetraethoxygermane, tetramethoxysilane, and polyethylene glycol for extraction, isolation, preconcentration, and separation of analytes in chromatographic columns [5]. The physical property profile of tetraethoxygermane—particularly its viscosity (1.2 cSt) and surface tension (23.2 mN/m) [6]—contributes to the formation of homogeneous monolithic structures with controlled porosity. This application exploits the compound's intermediate reactivity and compatibility with silica sol-gel chemistry, offering a validated industrial use case that relies on the specific properties of the ethoxy derivative rather than alternative germanium alkoxides.

PCVD Formation of GeO₂ for Interlayer Dielectric Passivation with Reduced Reflow Temperature

Industrial application data confirms that incorporation of GeO₂ derived from tetraethoxygermane into SiO₂ interlayer dielectric/passivation layers reduces the reflow temperature [7]. This process advantage—enabled by the lability of Ge-O-Ge bonds relative to Si-O-Si bonds [8]—allows for planarization and densification of dielectric layers at lower thermal budgets, a critical requirement for back-end-of-line (BEOL) processing in semiconductor manufacturing where thermal exposure must be minimized to protect underlying devices and interconnects. Plasma-enhanced chemical vapor deposition (PCVD) using tetraethoxygermane as the germanium source [7] represents a validated industrial process flow.

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